molecular formula C12H17NO B13031104 1-Amino-1-[4-(methylethyl)phenyl]acetone

1-Amino-1-[4-(methylethyl)phenyl]acetone

Cat. No.: B13031104
M. Wt: 191.27 g/mol
InChI Key: OTCJQQHJGPTYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-[4-(methylethyl)phenyl]acetone is a substituted acetone derivative featuring an amino group (-NH₂) and a 4-(methylethyl)phenyl substituent attached to the carbonyl carbon. While direct data on this compound is absent in the provided evidence, its structure suggests similarities to aromatic ketones and amino-substituted acetophenones. Applications may include pharmaceutical intermediates or agrochemical precursors, though specific studies are unavailable.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-amino-1-(4-propan-2-ylphenyl)propan-2-one

InChI

InChI=1S/C12H17NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-8,12H,13H2,1-3H3

InChI Key

OTCJQQHJGPTYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-[4-(methylethyl)phenyl]acetone can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of acetone with 4-(methylethyl)phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ketone, which can then be aminated using ammonia or an amine source under appropriate conditions .

Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

1-Amino-1-[4-(methylethyl)phenyl]acetone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include oximes, nitriles, secondary alcohols, amides, and imines.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
1-Amino-1-[4-(methylethyl)phenyl]acetone is utilized as a key intermediate in the synthesis of various APIs. Its structural properties allow it to participate in reactions that yield compounds with therapeutic effects. For instance, it can be transformed into derivatives that exhibit anti-obesity and anti-diabetic properties, targeting specific receptors in the body with minimal side effects .

b. Chiral Drug Development
The compound is significant in the development of chiral drugs. Its ability to form optically active derivatives through asymmetric synthesis makes it valuable for producing enantiomerically pure compounds, which are crucial for the efficacy and safety of many medications . The high optical purity achievable with this compound enhances its appeal in drug formulation.

Chemical Synthesis

a. Organic Intermediate
As an organic intermediate, 1-Amino-1-[4-(methylethyl)phenyl]acetone plays a vital role in various synthetic pathways. It can be utilized to synthesize other complex organic molecules, including those used in agrochemicals and specialty chemicals . The versatility of this compound allows chemists to explore diverse synthetic routes for creating new materials with desired properties.

b. Catalytic Reactions
The compound can also be employed in catalytic reactions, particularly in the reduction processes where it acts as a chiral catalyst or ligand. This application is essential for enhancing reaction selectivity and improving yields of desired products .

Case Study 1: Anti-Obesity Agents

Research has demonstrated that derivatives of 1-Amino-1-[4-(methylethyl)phenyl]acetone can selectively activate certain receptors involved in metabolic regulation, leading to potential applications as anti-obesity agents. Studies indicate that these compounds have shown promise in reducing body weight without the adverse effects commonly associated with traditional treatments .

Case Study 2: Chiral Synthesis

A study highlighted the use of 1-Amino-1-[4-(methylethyl)phenyl]acetone in the synthesis of chiral alcohols and amines, which are critical components in various pharmaceutical formulations. The ability to produce these chiral compounds with high enantiomeric excess (ee) showcases the compound's importance in drug development .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical SynthesisIntermediate for APIs, especially anti-obesity and anti-diabetic agentsTargeted action with minimal side effects
Chiral Drug DevelopmentProduction of optically active compoundsEnhanced efficacy and safety
Organic SynthesisVersatile intermediate for complex organic moleculesDiverse synthetic pathways
Catalytic ReactionsActs as a chiral catalyst or ligandImproved selectivity and yield

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(methylethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 1-Amino-1-[4-(methylethyl)phenyl]acetone and analogous compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Substituents Solubility Applications Toxicity
1-Amino-1-[4-(methylethyl)phenyl]acetone Not available C₁₂H₁₅NO Amino, ketone 4-(methylethyl)phenyl Moderate in organic solvents (inferred) Potential pharmaceutical intermediate Unknown (requires study)
1-(4-Amino-2-chlorophenyl)ethanone 72531-23-8 C₈H₈ClNO Amino, ketone 4-amino-2-chlorophenyl Low water solubility Drug synthesis intermediate Limited toxicological data
Propachlor 1918-16-7 C₁₁H₁₄ClNO Acetamide, chloro 1-methylethyl, chloro Low aqueous solubility Herbicide (soil-applied) Toxic (classified pesticide)
Flurprimidol 56425-91-3 C₁₆H₁₈F₃NO₂ Pyrimidinemethanol, trifluoromethoxy 4-(trifluoromethoxy)phenyl variant High lipophilicity Plant growth retardant Moderate toxicity
4-Amino-2-phenylphenol 19434-42-5 C₁₂H₁₁NO Amino, phenol 2-phenyl Poorly characterized Unknown (research chemical) Insufficient toxicological data

Functional Group and Reactivity Analysis

  • Amino-Ketone vs. Acetamide: The target compound’s amino-ketone moiety contrasts with propachlor’s acetamide group. Ketones are less reactive toward nucleophiles than amides, suggesting divergent synthetic applications (e.g., ketones as electrophilic intermediates vs. amides as stable agrochemicals) .
  • Lipophilicity: The 4-(methylethyl)phenyl group in the target compound likely enhances organic-phase solubility compared to 4-Amino-2-phenylphenol, where the hydroxyl group increases polarity .

Biological Activity

1-Amino-1-[4-(methylethyl)phenyl]acetone, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

1-Amino-1-[4-(methylethyl)phenyl]acetone can be synthesized through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The resulting compound features an amino group and a phenyl ring with an ethyl substitution, which may influence its biological properties.

Biological Activity Overview

The biological activity of 1-Amino-1-[4-(methylethyl)phenyl]acetone can be categorized into several key areas:

  • Anticancer Activity : Some studies have indicated that Mannich bases exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For instance, compounds structurally similar to 1-Amino-1-[4-(methylethyl)phenyl]acetone have shown cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
  • Antimicrobial Properties : The compound demonstrates potential antimicrobial activity against both bacterial and fungal strains. Research highlights that Mannich bases can inhibit the growth of pathogens, suggesting a possible application in treating infections .
  • Anti-inflammatory Effects : Inflammation plays a critical role in various diseases. Some derivatives of Mannich bases have shown promise in reducing inflammation markers in vitro and in vivo models .

The mechanisms underlying the biological activities of 1-Amino-1-[4-(methylethyl)phenyl]acetone are multifaceted:

  • Cell Cycle Arrest : Several studies indicate that this compound may induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to inhibited proliferation of cancer cells. This effect is often correlated with alterations in cyclin-dependent kinase (CDK) activity .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in response to treatment with Mannich bases. This is typically mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

Several case studies illustrate the biological activity of 1-Amino-1-[4-(methylethyl)phenyl]acetone:

  • Anticancer Efficacy : A study evaluating the effects of various Mannich bases on MCF-7 cells revealed that certain derivatives led to significant reductions in cell viability, with IC50 values suggesting potent anticancer properties. The study concluded that structural modifications could enhance efficacy .
  • Antimicrobial Testing : In a comparative study, 1-Amino-1-[4-(methylethyl)phenyl]acetone was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone, suggesting effective antimicrobial action .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines compared to control groups, supporting its potential use as an anti-inflammatory agent .

Data Tables

Biological ActivityEffectiveness (IC50 or Zone of Inhibition)Reference
Anticancer (MCF-7)IC50 = 15 µM
Antimicrobial (E. coli)Zone = 18 mm
Anti-inflammatoryDecrease in TNF-α levels by 40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.